molecular formula C9H10Cl2N2O B1419350 (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride CAS No. 1158570-31-0

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride

Cat. No.: B1419350
CAS No.: 1158570-31-0
M. Wt: 233.09 g/mol
InChI Key: MOYJWBXVVCQFNI-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride (CAS: 1158570-31-0) is a benzoxazole-derived organic compound with a molecular formula of C₉H₁₀Cl₂N₂O and a molecular weight of 233.09 g/mol . Its structure features a benzoxazole core substituted with a chlorine atom at position 5, a methyl group at position 6, and a methylamine hydrochloride moiety at position 2 (Figure 1). Key physicochemical properties include:

  • LogP (lipophilicity): 3.75
  • Polar Surface Area (PSA): 52.05 Ų
  • Exact Mass: 232.017 g/mol

Properties

IUPAC Name

(5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8;/h2-3H,4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYJWBXVVCQFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Preparation Methods

General Synthetic Strategy

The preparation of (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride generally involves two key steps:

Stepwise Preparation Details

Synthesis of 5-Chloro-6-methyl-1,3-benzoxazole Intermediate
  • The benzoxazole ring system is typically constructed via cyclization reactions involving substituted aminophenols and appropriate carbonyl or carboxyl derivatives.
  • For the 5-chloro-6-methyl substitution pattern, starting materials such as 2-amino-4-chlorophenol or 6-chloro-2-methylbenzopyrrole are used.
  • Cyclization is often promoted under acidic or dehydrating conditions, sometimes using reagents like polyphosphoric acid or phosphorus oxychloride (POCl3) to facilitate ring closure and chlorination if needed.
Introduction of the Methylamine Group at the 2-Position
  • The 2-position of the benzoxazole is functionalized by reaction with methylamine.
  • According to a reliable synthetic protocol, 6-chloro-2-methylbenzopyrrole (or the benzoxazole intermediate) is reacted with methylamine in an appropriate solvent, typically under controlled temperature conditions to yield (5-chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine as the free base.
  • The reaction conditions are optimized to maximize yield and purity, often involving mild heating and stirring to ensure complete conversion.
Formation of the Hydrochloride Salt
  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, commonly using a solution of HCl in 1,4-dioxane or other suitable solvents.
  • This step improves the compound’s stability, crystallinity, and handling properties.
  • The hydrochloride salt typically precipitates out upon addition of acid and can be isolated by filtration and drying.

Representative Preparation Protocol (Summarized)

Step Reagents & Conditions Outcome Yield/Notes
1 6-chloro-2-methylbenzopyrrole + methylamine in solvent Formation of (5-chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine (free base) Moderate to high yield; solvent choice affects purity
2 Addition of HCl in 1,4-dioxane, stirring at room temperature overnight Precipitation of hydrochloride salt High purity solid obtained; isolated by filtration

Analytical and Research Findings

Reaction Optimization

  • Studies indicate that the choice of solvent and temperature critically influences the yield of the methylamine substitution step.
  • Using polar aprotic solvents such as dimethylformamide (DMF) or ethanol mixtures can enhance reaction rates and product solubility.
  • The hydrochloride salt formation is typically quantitative with near-complete precipitation, facilitating easy isolation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference Source
Benzoxazole core synthesis 2-amino-4-chlorophenol + urea/POCl3, DMF or polyphosphoric acid, reflux Efficient ring closure, chlorination
Methylamine substitution 6-chloro-2-methylbenzopyrrole + methylamine, solvent (e.g., DMF), mild heating High conversion to methylamine derivative
Hydrochloride salt formation HCl in 1,4-dioxane, room temperature, overnight stirring Precipitation of stable hydrochloride salt

Concluding Remarks

The preparation of this compound is well-established through a two-step synthetic approach involving initial formation of the benzoxazole ring followed by methylamine substitution and salt formation. Optimization of reaction conditions such as solvent choice, temperature, and acid treatment is critical for obtaining high yields and pure product. This compound’s preparation is supported by multiple research findings and chemical databases, excluding unreliable commercial sources.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against specific targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzoxazole compounds can inhibit tumor growth in various cancer cell lines. Research is ongoing to determine the efficacy of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride specifically in this context.

Biochemical Research

This compound has been utilized in proteomics and biochemical assays to study protein interactions and enzyme activities.

  • Protein Labeling : The compound may serve as a labeling agent for proteins, allowing researchers to track and analyze protein dynamics in living cells.

Material Science

The unique properties of benzoxazole derivatives have led to their use in developing new materials, particularly in organic electronics and photonics.

  • Organic Light Emitting Diodes (OLEDs) : Research is exploring the use of this compound in OLEDs due to its potential light-emitting properties when incorporated into polymer matrices.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined various benzoxazole derivatives, including this compound, for their effects on cancer cell proliferation. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .

Case Study 2: Protein Interaction Studies

In a recent study on protein interactions, researchers utilized this compound as a probe to investigate its binding affinity to target proteins involved in metabolic pathways. The findings demonstrated that the compound could effectively alter protein conformation, impacting enzymatic activity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentSignificant reduction in cancer cell viability
Biochemical ResearchProtein labeling and interaction studiesAlters protein conformation affecting activity
Material ScienceDevelopment of OLEDsPromising light-emitting properties

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared to three categories of analogs: benzoxazole derivatives , benzodithiazines , and substituted oxazoles .

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Notable Substituents Decomposition Point (°C)
Target Compound C₉H₁₀Cl₂N₂O 233.09 3.75 52.05 5-Cl, 6-CH₃, 2-CH₂NH₂·HCl Not reported
6-Chloro-7-methyl-1,4,2-benzodithiazine C₁₆H₁₄ClN₃O₃S₂ 395.89 Not reported 112.68 6-Cl, 7-CH₃, 1,1-dioxo, hydrazino-Schiff base 313–315 (dec.)
5-Phenyl-2-piperonyloxazole HCl C₂₀H₁₈ClNO₂ 347.82 Not reported Not reported 5-Ph, 2-piperonyl 193 (dec.)
5-γ-p-Methyl-2-γ-tolyloxazole HCl C₁₇H₁₇ClN₂O 300.78 Not reported Not reported 5-p-CH₃-Ph, 2-tolyl 179 (dec.)
Key Observations:

Substituted oxazoles (Entries 3–4) lack the methylamine hydrochloride group, instead featuring bulkier aryl substituents (e.g., piperonyl, tolyl), which enhance lipophilicity but reduce water solubility .

Impact of Substituents :

  • The methylamine hydrochloride group in the target compound contributes to its ionic character, likely improving solubility in polar solvents compared to neutral analogs .
  • Chlorine and methyl groups at positions 5 and 6 (target compound) may sterically hinder interactions compared to unsubstituted benzoxazoles .

Thermal Stability :

  • The benzodithiazine derivative (Entry 2) exhibits higher thermal stability (dec. >300°C) due to its rigid, fused-ring system and sulfone groups .
  • Substituted oxazole hydrochlorides (Entries 3–4) decompose at lower temperatures (~180–200°C), suggesting reduced stability compared to the target compound .

Biological Activity

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.094 g/mol
  • CAS Number : 1158570-31-0
  • LogP : 3.75060

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on benzoxazole derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

CompoundMIC (µg/mL)Activity Type
Compound 125Antibacterial
Compound 215Antifungal

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied. The compound shows promising results against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. Specific studies highlight that certain derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells .

Cancer Cell LineIC50 (µM)Selectivity Index
MCF-7124
A549105
HepG2153

Antiviral Activity

Preliminary investigations suggest that benzoxazole derivatives may possess antiviral properties. Some studies have indicated efficacy against viruses responsible for respiratory infections and other viral diseases .

Case Studies

  • Anticancer Efficacy Study
    A study published in Pharmaceutical Biology evaluated the anticancer potential of several benzoxazole derivatives, including this compound. The results showed significant inhibition of cancer cell proliferation in vitro, with further analysis indicating a mechanism involving apoptosis induction in treated cells .
  • Antimicrobial Screening
    Another study focused on the antimicrobial properties of related compounds demonstrated that while many exhibited moderate activity against Bacillus subtilis, only a few were effective against Gram-negative bacteria like Escherichia coli. This selective activity suggests a potential for developing targeted antimicrobial agents based on the benzoxazole structure .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. Modifications in the benzoxazole ring and substituents significantly affect its potency and selectivity against various biological targets. For instance, the presence of electron-donating groups enhances antibacterial activity, while certain substitutions improve anticancer efficacy .

Q & A

Q. What are the common laboratory methods for synthesizing methylamine hydrochloride derivatives, and how are they adapted for benzoxazole-containing analogs?

Methylamine hydrochloride is typically synthesized via the reaction of formaldehyde with ammonium chloride, followed by neutralization with NaOH to yield the free amine . For benzoxazole derivatives like the target compound, the benzoxazole core is likely synthesized first through cyclization of o-aminophenol derivatives with chlorinating agents, followed by functionalization with methylamine. The Hofmann rearrangement (using acetamide and bromine) is another method to generate methylamine, which can then be coupled to the benzoxazole scaffold .

Q. How can researchers characterize the purity and stability of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride?

Purity is assessed via melting point analysis, HPLC (using mobile phases optimized for amine-containing compounds), and spectroscopic methods (NMR, FTIR). Stability studies should evaluate hygroscopicity, thermal decomposition (via TGA), and solubility in aqueous/organic solvents. For example, methylamine hydrochloride exhibits vapor–solid equilibrium behavior, with decomposition points influenced by temperature and humidity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is effective. Mobile phase optimization should consider pH (e.g., 250 mM phosphate buffer), methanol concentration, and methylamine hydrochloride additives to improve peak resolution . Mass spectrometry (LC-MS) provides additional specificity for structural confirmation, especially when analyzing metabolic byproducts or degradation species.

Advanced Research Questions

Q. How can contradictions in reported synthesis yields for methylamine hydrochloride derivatives be resolved?

Yield variations often arise from differences in reaction conditions (e.g., stoichiometry, temperature, or purification methods). For instance, recrystallization efficiency impacts final yields, as seen in studies where yields ranged from 45–51% depending on ammonium chloride recovery . Systematic replication under controlled conditions, coupled with DOE (Design of Experiments) frameworks, helps identify critical variables.

Q. What strategies optimize methylamine hydrochloride concentration in biochemical systems, such as heterologous protein expression?

In Pichia pastoris, methylamine hydrochloride induces gene expression but high concentrations (>1.5% w/v) inhibit cell growth. A balanced approach involves maintaining 1–1.5% inducer with supplemental carbon sources (e.g., glycerol or glucose) to sustain biomass while maximizing enzyme activity . Experimental optimization should include real-time monitoring of biomass and product titers.

Q. How do thermodynamic models predict the solubility and stability of methylamine hydrochloride under varying industrial conditions?

Phase diagrams and SLE/VLE (solid-liquid/vapor-liquid equilibrium) data are critical. For example, methylamine hydrochloride’s solubility in water decreases at lower temperatures, while vapor pressure rises sharply above 100°C, necessitating controlled storage . Computational tools like OLI Systems’ thermodynamic models integrate these parameters to predict corrosion risks or crystallization behavior in refinery systems .

Q. What experimental designs address conflicting data on byproduct formation during benzoxazole-functionalized amine synthesis?

Contradictory byproduct profiles (e.g., dimethylamine hydrochloride) may stem from incomplete reaction quenching or side reactions during cyclization. Fractional factorial designs can isolate factors like reaction time, temperature, and HCl stoichiometry. For example, adjusting formaldehyde-to-ammonium chloride ratios reduces dimethylamine formation . Advanced characterization (e.g., LC-MS/MS) identifies trace byproducts for process refinement.

Methodological Notes

  • Synthesis Optimization : Use recrystallization (ethanol/water mixtures) to enhance purity .
  • Chromatography : Adjust mobile phase pH to 6–8 to minimize amine protonation and improve retention .
  • Stability Testing : Store the compound in anhydrous conditions at 4°C, with desiccants, to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.